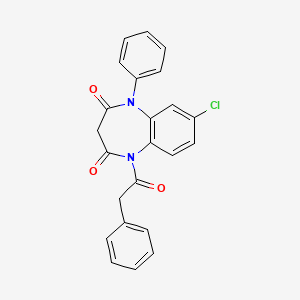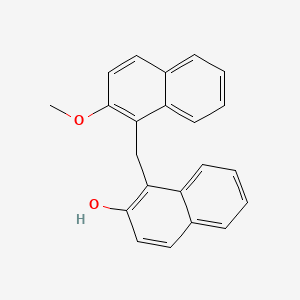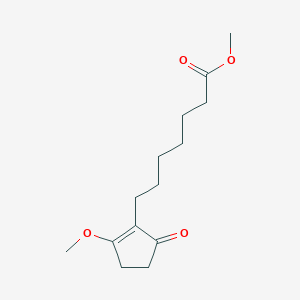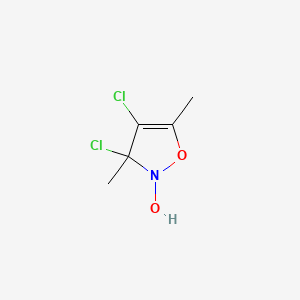
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the oxazole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloro-3,5-dimethyl-2-nitropropene with a suitable nucleophile, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while substitution reactions can produce various substituted oxazoles.
Aplicaciones Científicas De Investigación
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methyl groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
3,5-Dimethyl-1,2-oxazole: Lacks the chlorine atoms, leading to different chemical properties.
2,4-Dichloro-3,5-dimethylpyrrole: Similar structure but with a pyrrole ring instead of an oxazole ring.
Propiedades
Número CAS |
26346-78-1 |
|---|---|
Fórmula molecular |
C5H7Cl2NO2 |
Peso molecular |
184.02 g/mol |
Nombre IUPAC |
3,4-dichloro-2-hydroxy-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3-4(6)5(2,7)8(9)10-3/h9H,1-2H3 |
Clave InChI |
XIGYJTTWJHROAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(N(O1)O)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





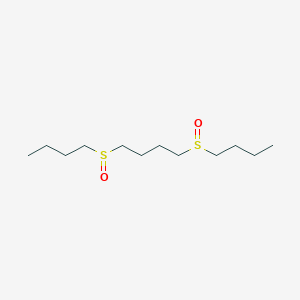
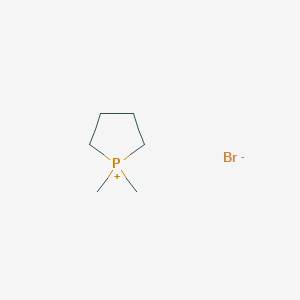
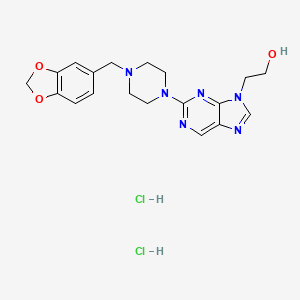
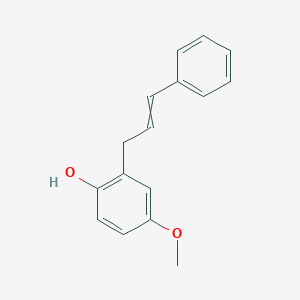
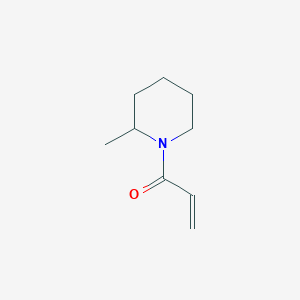
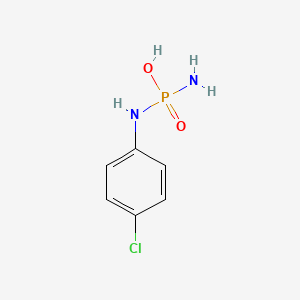
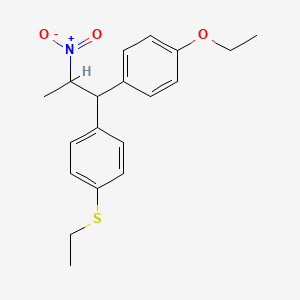
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
